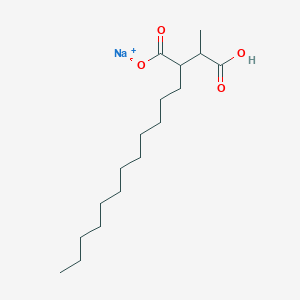
sodium;2-(1-carboxyethyl)tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(1-carboxyethyl)tetradecanoate is a chemical compound that belongs to the class of sodium alkyl carboxylates. These compounds are known for their surfactant properties, which make them useful in various industrial and commercial applications. This compound is particularly notable for its ability to reduce surface tension in aqueous solutions, making it an effective agent in detergents and cleaning products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(1-carboxyethyl)tetradecanoate typically involves the carboxylation of tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete carboxylation.
Catalysts: Catalysts such as sodium methoxide may be used to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically involves:
Feedstock Preparation: Tetradecanoic acid is purified and mixed with sodium hydroxide.
Reaction: The mixture is heated in a continuous flow reactor.
Purification: The product is purified through crystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
Sodium;2-(1-carboxyethyl)tetradecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like calcium chloride or magnesium sulfate can be used for cation exchange.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Alcohol derivatives of tetradecanoic acid.
Substitution: Various metal carboxylates depending on the substituting cation.
科学研究应用
Sodium;2-(1-carboxyethyl)tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
作用机制
The mechanism of action of sodium;2-(1-carboxyethyl)tetradecanoate primarily involves its surfactant properties. The compound reduces surface tension by orienting its hydrophobic tail away from the aqueous environment and its hydrophilic head towards it. This orientation disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. The molecular targets include the lipid bilayers of cell membranes, where it can enhance permeability and facilitate the transport of molecules .
相似化合物的比较
Similar Compounds
Sodium dodecanoate (S12C): Another sodium alkyl carboxylate with similar surfactant properties but a shorter carbon chain.
Sodium tetradecanoate (S14C): Similar in structure but lacks the carboxyethyl group, resulting in different solubility and reactivity properties
Uniqueness
Sodium;2-(1-carboxyethyl)tetradecanoate is unique due to its carboxyethyl group, which enhances its solubility in water and provides additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler counterparts .
属性
CAS 编号 |
6155-44-8 |
|---|---|
分子式 |
C17H31NaO4 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
sodium;2-(1-carboxyethyl)tetradecanoate |
InChI |
InChI=1S/C17H32O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19;/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI 键 |
JMEOUAZONQUSFA-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


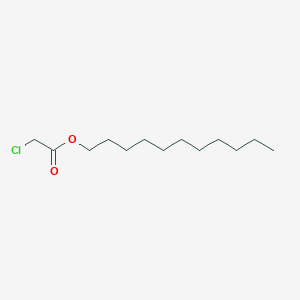
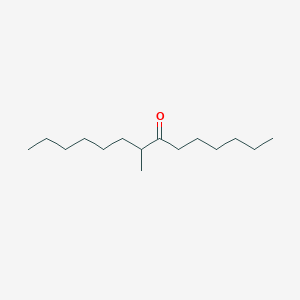
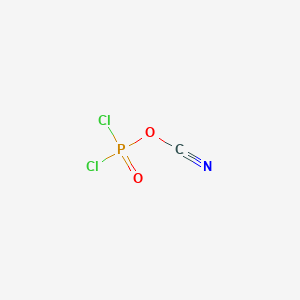
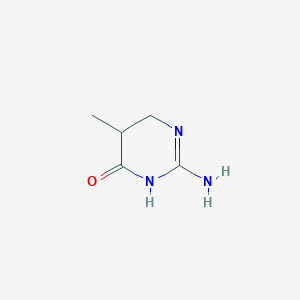
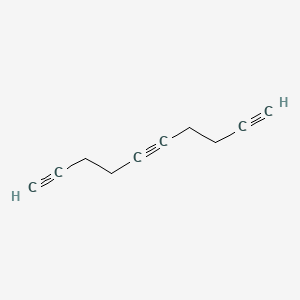
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

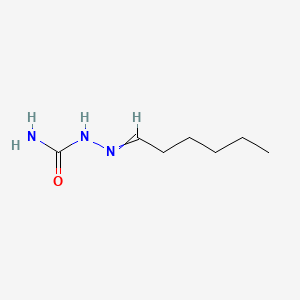
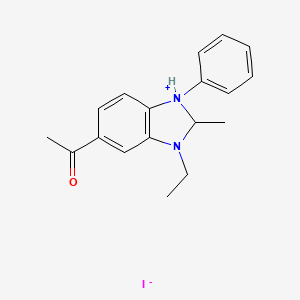
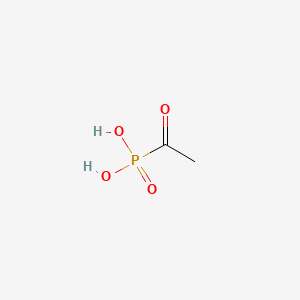
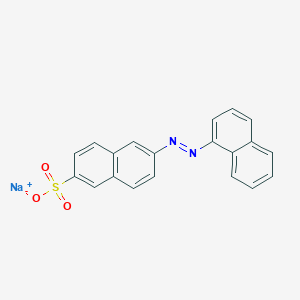
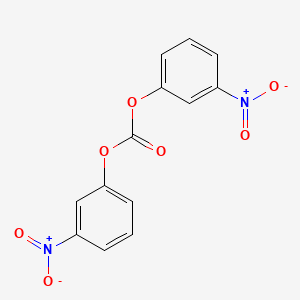
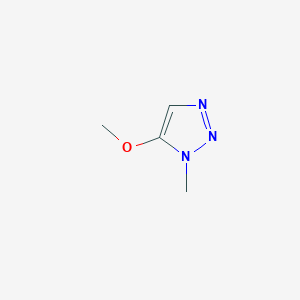
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
